N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
Structural Overview: The compound features a unique cyclohepta[d][1,3]thiazol-2-ylidene scaffold fused with a 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide moiety.
Synthesis and Characterization: While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., benzothiazole carboxamides) are synthesized via coupling reactions between activated carboxylates and amines under refluxing ethanol, with yields ranging from 37–70% . Characterization likely employs NMR, IR, and X-ray crystallography, with software like SHELXL refining structural models .
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-methyl-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-22-11-14(12-7-5-6-8-13(12)18(22)24)17(23)21-19-20-15-9-3-2-4-10-16(15)25-19/h5-8,11H,2-4,9-10H2,1H3,(H,20,21,23) |
InChI Key |
OQQNRPGYOGMRCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Construction of the Isoquinoline Moiety: The isoquinoline structure can be formed via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone.
Coupling of the Two Fragments: The final step involves coupling the thiazole and isoquinoline fragments through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a ligand in coordination chemistry, particularly in the formation of metal complexes with potential catalytic properties.
Biology
Biologically, the compound may exhibit activity as an enzyme inhibitor or receptor modulator due to its unique structural features, making it a candidate for drug development.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities, given the bioactivity of related thiazole and isoquinoline derivatives .
Industry
Industrially, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the isoquinoline moiety may engage in hydrogen bonding or hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The 2-methyl group on the isoquinoline may enhance lipophilicity versus halogenated analogs .
- Unlike pyridine-containing derivatives , the isoquinoline moiety introduces a bicyclic system, possibly improving DNA intercalation or enzyme inhibition.
Functional Implications :
- The target’s higher molecular weight and lipophilicity may favor membrane permeability but limit aqueous solubility .
- Chlorophenyl and pyridinyl groups in analogs enhance antibacterial and antiviral activities, respectively, suggesting the target could be optimized for niche applications .
Methodological Considerations for Structural Comparison
Computational and Experimental Approaches
- Similarity Metrics : Structural similarity assessments (e.g., Tanimoto coefficients) highlight shared pharmacophores (thiazole, carboxamide) but diverge in ring size and substituents .
- Crystallography : Tools like SHELXL and WinGX enable precise determination of bond angles and hydrogen-bonding patterns, critical for comparing the target’s cycloheptane ring with smaller systems.
- Chromatographic Behavior: Intramolecular hydrogen bonding in the isoquinoline moiety (cf. ) may reduce polarity, affecting HPLC retention versus hydroxylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
